Z-Thr-ser-ome Z-Thr-ser-ome
Brand Name: Vulcanchem
CAS No.:
VCID: VC18482352
InChI: InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1
SMILES:
Molecular Formula: C16H22N2O7
Molecular Weight: 354.35 g/mol

Z-Thr-ser-ome

CAS No.:

Cat. No.: VC18482352

Molecular Formula: C16H22N2O7

Molecular Weight: 354.35 g/mol

* For research use only. Not for human or veterinary use.

Z-Thr-ser-ome -

Specification

Molecular Formula C16H22N2O7
Molecular Weight 354.35 g/mol
IUPAC Name methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
Standard InChI InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1
Standard InChI Key IDASFPVEVXNEQY-WXHSDQCUSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Canonical SMILES CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O

Introduction

Structural and Chemical Properties

Z-Thr-Ser-OMe consists of two amino acids—threonine (Thr) and serine (Ser)—linked via a peptide bond. The benzyloxycarbonyl (Z) group protects the α-amino group of threonine, while the methyl ester (OMe) protects the carboxyl terminus of serine. This dual protection strategy prevents undesired side reactions during solid-phase or solution-phase peptide synthesis.

Key Structural Features:

  • Chiral Centers: The threonine residue contains two chiral centers (Cα and Cβ), while serine has one (Cα), necessitating strict stereochemical control during synthesis.

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but exhibits limited aqueous solubility due to its hydrophobic protecting groups .

Table 1: Physicochemical Properties of Z-Thr-Ser-OMe

PropertyValueSource
Molecular FormulaC16H22N2O7\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{7}
Molecular Weight354.35 g/mol
CAS Number7412-61-5
Protection GroupsZ (Thr), OMe (Ser)
SolubilityDMSO, dimethylformamide (DMF)

Synthesis and Characterization

Synthetic Routes

Z-Thr-Ser-OMe is synthesized via a multi-step process involving:

  • Protection of Threonine: The α-amino group of threonine is protected using benzyloxycarbonyl chloride (Z-Cl) under basic conditions.

  • Esterification of Serine: The carboxyl group of serine is converted to a methyl ester using methanol and a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Peptide Coupling: Protected threonine is coupled to serine methyl ester using carbodiimide-based activation, ensuring minimal racemization .

Critical Reaction Conditions:

  • Temperature: 0–4°C to suppress side reactions.

  • pH: Maintained between 7.5–8.5 using tertiary amines (e.g., triethylamine) .

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed via reverse-phase HPLC, with typical retention times of 12–14 minutes under gradient elution.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) yields a predominant ion at m/z 355.2 [M+H]+[M + H]^+ .

Conformational Behavior and Glycosylation

The orientation of Z-Thr-Ser-OMe’s carbohydrate moieties significantly impacts its biological interactions. In glycosylated derivatives, NMR studies demonstrate:

Table 2: Conformational Insights from NMR Studies

ObservationImplication
Hydrogen bond in Z-Thr(AcGalNAc)-Ala-OMeEnhanced stability in glycopeptides
Carbohydrate-peptide backbone angle~90°, reducing steric hindrance

Applications in Peptide and Glycoprotein Synthesis

Peptide Synthesis

Z-Thr-Ser-OMe is widely used in:

  • Segment Condensation: As a building block in fragment-based synthesis of therapeutic peptides (e.g., ovine corticoliberin) .

  • Solid-Phase Synthesis: Incorporated into resin-bound peptides using Fmoc/t-Bu strategies, with a coupling efficiency of >95% under optimized conditions .

Glycoprotein Engineering

The compound’s hydroxyl groups facilitate site-specific glycosylation, critical for:

  • Vaccine Development: Synthetic glycopeptides mimic natural epitopes for immune recognition .

Comparative Analysis with Related Derivatives

Z-Thr-Ser-OMe’s uniqueness lies in its dual hydroxyl groups (Thr and Ser), enabling multifunctional modifications. Key comparisons include:

Table 3: Comparison with Protected Amino Acid Derivatives

CompoundProtection GroupsApplications
Z-Thr-Ser-OMeZ (Thr), OMe (Ser)Glycopeptides, antifreeze proteins
Z-Ser-OMeZ (Ser), OMe (Ser)Linear peptide synthesis
Z-Ala-Ser-OMeZ (Ala), OMe (Ser)Antimicrobial peptide design

Future Directions and Challenges

While Z-Thr-Ser-OMe is a staple in peptide chemistry, challenges remain:

  • Racemization: Minimizing epimerization during prolonged synthesis .

  • Green Chemistry: Developing solvent-free or aqueous-phase coupling methods .

Recent advances in enzymatic synthesis (e.g., β-galactosidase-mediated glycosylation) offer promising avenues for eco-friendly production .

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